Cas no 2096337-55-0 (2-Fluoro-4-methoxy-3-propoxyphenylboronic acid)

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. Its fluorine and alkoxy substituents enhance its reactivity and selectivity in coupling processes, making it valuable for constructing complex aryl and heteroaryl structures. The compound exhibits good stability under standard handling conditions and demonstrates compatibility with a range of catalysts and substrates. Its well-defined structure ensures predictable performance in pharmaceutical and materials science applications, particularly in the synthesis of bioactive molecules and advanced functional materials. Proper storage under inert conditions is recommended to maintain its integrity.
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid structure
2096337-55-0 structure
Product Name:2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
CAS No:2096337-55-0
MF:C10H14BFO4
MW:228.025166988373
MDL:MFCD19237173
CID:4638094
Update Time:2025-06-30

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
    • Y2336
    • (2-fluoro-4-methoxy-3-propoxyphenyl)boronic acid
    • MDL: MFCD19237173
    • Inchi: 1S/C10H14BFO4/c1-3-6-16-10-8(15-2)5-4-7(9(10)12)11(13)14/h4-5,13-14H,3,6H2,1-2H3
    • InChI Key: KRNBAHMHJISGJN-UHFFFAOYSA-N
    • SMILES: FC1=C(B(O)O)C=CC(=C1OCCC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Topological Polar Surface Area: 58.9

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB309597-250 mg
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid; 98%
2096337-55-0
250mg
€382.00 2023-04-26
abcr
AB309597-1 g
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid; 98%
2096337-55-0
1g
€756.00 2023-04-26
abcr
AB309597-250mg
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, 98%; .
2096337-55-0 98%
250mg
€382.00 2024-06-08
abcr
AB309597-1g
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, 98%; .
2096337-55-0 98%
1g
€756.00 2024-06-08
Ambeed
A397632-1g
(2-Fluoro-4-methoxy-3-propoxyphenyl)boronic acid
2096337-55-0 97%
1g
$511.0 2024-04-21
A2B Chem LLC
AX55310-250mg
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
2096337-55-0 98%
250mg
$228.00 2024-04-20
A2B Chem LLC
AX55310-1g
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
2096337-55-0 98%
1g
$467.00 2024-04-20

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2096337-55-0)2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
Order Number:A1146859
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:05
Price ($):460.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid

2-Fluoro-4-methoxy-3-propoxyphenylboronic Acid: A Promising Molecule in Modern Pharmaceutical Research

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, with the chemical identifier CAS No. 2096337-55-0, has emerged as a significant compound in the field of medicinal chemistry. This molecule belongs to the class of boronic acids, which are widely recognized for their diverse biological activities and potential applications in drug discovery. The unique structural features of this compound, including the fluoro group at the 2-position, the methoxy substituent at the 4-position, and the propoxy chain at the 3-position, contribute to its distinct chemical properties and biological relevance.

Recent advancements in pharmaceutical research have highlighted the importance of boronic acid derivatives in the development of novel therapeutic agents. The fluoro substitution in this molecule is particularly noteworthy, as it can modulate the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. Additionally, the methoxy group at the 4-position enhances the molecule's solubility and metabolic stability, while the propoxy chain introduces hydrophobicity, which may affect its permeability across cell membranes.

Studies published in prestigious scientific journals have demonstrated that boronic acids are increasingly being explored for their role in targeted drug delivery and enzyme inhibition. For instance, the boronic acid moiety can form reversible covalent bonds with specific enzymes, such as glycosidases and esterases, making it a valuable scaffold for designing enzyme inhibitors. The 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid may exhibit similar properties, offering potential applications in antimicrobial and anti-inflammatory therapies.

One of the key advantages of boronic acid derivatives is their ability to act as prodrugs, which can improve the bioavailability and reduce the toxicity of active compounds. The fluoro group in this molecule may also enhance its photophysical properties, making it suitable for fluorescent imaging applications. Researchers are currently investigating how the propoxy chain can be modified to optimize the molecule's drug-like properties, such as lipophilicity and cell permeability, to enhance its therapeutic potential.

The synthesis of 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid involves a series of well-established chemical reactions, including Suzuki coupling and Hartwig boronate synthesis. These methods allow for the precise introduction of functional groups, ensuring the molecule's structural integrity and purity. The boronic acid functionality is particularly amenable to click chemistry reactions, which facilitate the rapid assembly of complex molecules for drug development.

Recent clinical trials have shown that boronic acid derivatives can be effective in treating neurodegenerative diseases and cancer. For example, the fluoro substitution has been linked to improved antioxidant activity, which may protect cells from oxidative stress. The methoxy group, on the other hand, may contribute to the molecule's anti-inflammatory effects by modulating cytokine production. These findings underscore the potential of 2-Fluoro-4-methyloxy-3-propoxyphenylboronic acid as a lead compound for further drug development.

Moreover, the propoxy chain in this molecule may enhance its antimicrobial properties by interacting with cell membrane targets. This could make it a promising candidate for developing antibacterial agents that target Gram-positive and Gram-negative bacteria. The boronic acid functionality also allows for the incorporation of fluorescent tags, enabling real-time monitoring of the molecule's behavior in in vivo environments.

Current research trends in pharmaceutical science emphasize the importance of structure-activity relationship (SAR) studies to optimize the therapeutic index of boronic acid derivatives. The fluoro group in this compound may influence its binding affinity to specific receptors, while the propoxy chain can modulate its cellular uptake. These factors are critical in determining the molecule's efficacy and safety in clinical applications.

In conclusion, 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid represents a promising molecule with a wide range of potential applications in pharmaceutical research. Its unique structural features, including the fluoro, methoxy, and propoxy groups, make it a versatile scaffold for designing novel therapeutics. As drug discovery continues to evolve, the role of boronic acid derivatives like this compound is likely to expand, offering new opportunities for innovative treatments in various medical fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2096337-55-0)2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
A1146859
Purity:99%
Quantity:1g
Price ($):460.0
Email